2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC13764750
Molecular Formula: C13H9Cl2N3O2S
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2N3O2S |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2,4-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(18)12(14)17-13(15)16-10/h2-7H,1H3 |
| Standard InChI Key | LPKNRAPPWSFABV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:
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Chlorine atoms at positions 2 and 4 of the pyrimidine ring.
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A toluene-4-sulfonyl group at position 5, introducing steric bulk and potential hydrogen-bonding interactions.
Table 1: Fundamental Chemical Properties
The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) while the chlorine atoms direct electrophilic substitution reactions at the pyrimidine ring .
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis typically involves sequential functionalization of a pyrrolopyrimidine precursor:
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Core Formation: Microwave-assisted cyclization of 2,4-dichloropyrimidine derivatives with pyrrole intermediates under basic conditions (e.g., K₂CO₃/DMF).
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Sulfonylation: Reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Table 2: Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | +15% vs. 60°C |
| Solvent | Dichloromethane | >90% purity |
| Catalyst | DMAP (4-dimethylaminopyridine) | 20% faster kinetics |
Industrial methods prioritize continuous flow reactors to minimize byproducts, achieving yields >85% .
Biological Activity and Mechanism
Table 3: Comparative Bioactivity of Pyrrolopyrimidine Derivatives
| Compound | Target Affinity (IC₅₀) | Cell Line Activity |
|---|---|---|
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | CDK6: 6.0 μM | L1210 leukemia |
| 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine | VEGFR2: 8.2 nM (predicted) | HUVEC inhibition |
| 2,4-Dichloro-6-methyl analog | EGFR: 12 nM | A549 lung cancer |
The sulfonyl group may enhance target selectivity by engaging in π-stacking interactions with tyrosine kinase domains .
| Parameter | Rating | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | Avoid inhalation |
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Environmental Persistence | Low (BCF < 100) | Dispose via incineration |
Future Directions and Applications
Therapeutic Opportunities
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Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity .
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Antiviral Development: Exploration as a nucleoside analog for RNA virus inhibition .
Synthetic Chemistry Innovations
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